molecular formula C5H4O3S B1395565 3-Hydroxythiophene-2-carboxylic acid CAS No. 5118-07-0

3-Hydroxythiophene-2-carboxylic acid

Cat. No. B1395565
CAS RN: 5118-07-0
M. Wt: 144.15 g/mol
InChI Key: RVDUJCGAAPQDBO-UHFFFAOYSA-N
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Description

3-Hydroxythiophene-2-carboxylic acid is a chemical compound with the molecular formula C5H4O3S . It is an aromatic compound .


Molecular Structure Analysis

The molecular structure of 3-Hydroxythiophene-2-carboxylic acid is represented by the formula C5H4O3S . More detailed structural analysis may require specific experimental techniques such as X-ray diffraction .


Physical And Chemical Properties Analysis

3-Hydroxythiophene-2-carboxylic acid is a solid at room temperature . Its molecular weight is 145.16 . For more specific physical and chemical properties, specialized experimental techniques may be required .

Scientific Research Applications

1. Organic Synthesis: Colorimetric and Fluorogenic Responses 3-Hydroxythiophene-2-carboxylic acid is utilized in organic synthesis for its sharp colorimetric and fluorogenic responses, which are essential in physiological conditions and food additives .

Proteomics Research Applications

This compound is a specialty product used in proteomics research, which involves the study of proteomes and their functions .

Synthesis of Polymeric Materials

It serves as a precursor for the synthesis of novel acetylene monomers, which are crucial for creating poly (2-methylbut-2-enyl thiophene-3-carboxylate), a material with potential applications in various industries .

4. Medicinal Chemistry: D-Amino Acid Inhibitor Development 3-Hydroxythiophene-2-carboxylic acid is used as a leading compound in developing clinically useful D-amino acid inhibitors, highlighting its significance in medicinal chemistry .

Antioxidant Activity Studies

Derivatives of 3-Hydroxythiophene-2-carboxylic acid have shown promising antioxidant activities, which is an area of interest for pharmacological research .

Biological Activity Thiophene-Based Compounds

Thiophene-based analogs, including those derived from 3-Hydroxythiophene-2-carboxylic acid, are studied for their potential as biologically active compounds with various biological effects .

Advanced Compound Development

It plays a vital role for medicinal chemists to develop advanced compounds with diverse biological effects, further emphasizing its importance in drug discovery and development .

8. Cyclization Reactions: Synthesis of Thiophene Derivatives The compound is involved in cyclization reactions to produce trisubstituted thiophene derivatives, which are valuable in chemical synthesis and pharmaceutical research .

Safety and Hazards

3-Hydroxythiophene-2-carboxylic acid is associated with certain hazards. It has been classified with the GHS07 pictogram and the signal word “Warning”. Hazard statements include H302, H315, H319, H335, and precautionary statements include P261 .

Mechanism of Action

Target of Action

3-Hydroxythiophene-2-carboxylic acid is a thiophene-based compound . Thiophene derivatives have been recognized by a growing number of scientists as a potential class of biologically active compounds . They play a crucial role for medicinal chemists to develop advanced compounds with a variety of biological effects .

Mode of Action

It is known that thiophene derivatives can interact with various targets, leading to a range of biological effects . For example, some thiophene derivatives are known to act as voltage-gated sodium channel blockers .

Biochemical Pathways

Thiophene derivatives, including 3-Hydroxythiophene-2-carboxylic acid, can influence a variety of biochemical pathways. They have been shown to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . The exact pathways affected by 3-Hydroxythiophene-2-carboxylic acid and their downstream effects are subject to ongoing research.

Result of Action

The molecular and cellular effects of 3-Hydroxythiophene-2-carboxylic acid’s action depend on its specific targets and the biochemical pathways it affects. Given the diverse biological effects of thiophene derivatives, the results of 3-Hydroxythiophene-2-carboxylic acid’s action could be multifaceted .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Hydroxythiophene-2-carboxylic acid. For instance, the compound’s stability could be affected by temperature, as suggested by the recommendation to store the compound in a dark place, sealed in dry, at 2-8°C

properties

IUPAC Name

3-hydroxythiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4O3S/c6-3-1-2-9-4(3)5(7)8/h1-2,6H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVDUJCGAAPQDBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90716204
Record name 3-Hydroxythiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90716204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxythiophene-2-carboxylic acid

CAS RN

5118-07-0
Record name 3-Hydroxythiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90716204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-hydroxythiophene-2-carboxylic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

10.0 g of methyl 3-hydroxy-thiophene-2-carboxylate were dissolved in a mixture of 90 ml of tetrahydrofuran (THF) and 90 ml of methanol, and a solution of 25.2 g of lithium hydroxide in 25 ml of water was added. The reaction mixture was stirred at 22° C. for 18 h and then heated at 55° C. for 6 h. The reaction mixture was concentrated to 50 ml in a rotary evaporator, acidified to pH=1 with 2 molar hydrochloric acid and extracted 3 times with 50 ml of t-butyl methyl ether each time. The combined organic phases were dried over magnesium sulfate and concentrated.
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Synthesis routes and methods III

Procedure details

600 mg of 3,4,5-triacetoxy-6-(2-benzylcarbamoyl-thiophen-3-yloxy)-tetrahydro-pyran-2-ylmethyl acetate were dissolved in 40 ml of methanol, and 1.40 ml of a 30% strength methanolic sodium methanolate solution were added. The reaction mixture was stirred at 22° C. for 2 h, neutralized with 0.5 molar methanolic HCl solution and concentrated. The crude product was purified by column chromatography (SiO2, ethyl acetate/methanol=10:1).
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3,4,5-triacetoxy-6-(2-benzylcarbamoyl-thiophen-3-yloxy)-tetrahydro-pyran-2-ylmethyl acetate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes derivatives of 3-Hydroxythiophene-2-carboxylic acid interesting in the context of FGFR1 inhibition?

A1: The research paper focuses on identifying potential FGFR1 inhibitors from a series of 5-(5,6-dimethoxybenzimidazol-1-yl)-3-hydroxythiophene-2-carboxylic acid derivatives. [] While the abstract doesn't disclose specific results, it highlights the exploration of these derivatives for their inhibitory activity against FGFR1. This suggests that the core structure of 3-Hydroxythiophene-2-carboxylic acid, coupled with specific modifications, might offer a promising scaffold for developing novel FGFR1 inhibitors. Further investigation into the structure-activity relationship of these derivatives could reveal valuable insights into the key structural features influencing their potency and selectivity as FGFR1 inhibitors.

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